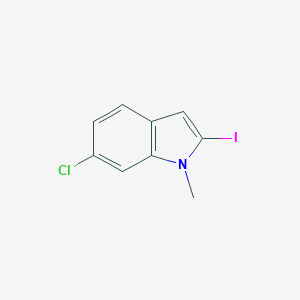

6-Chloro-2-iodo-1-methyl-1H-indole

概要

説明

6-Chloro-2-iodo-1-methyl-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole typically involves halogenation reactions. One common method is the iodination of 6-chloro-1-methyl-1H-indole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of halogenated indoles often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反応の分析

Cross-Coupling Reactions

The iodine substituent at position 2 enables participation in transition-metal-catalyzed cross-coupling reactions.

-

Mechanistic Insight : The iodine atom’s high polarizability facilitates oxidative addition to palladium(0), enabling efficient coupling with boronic acids or terminal alkynes .

Nucleophilic Substitution Reactions

The chlorine at position 6 exhibits moderate reactivity in nucleophilic aromatic substitution (NAS) under specific conditions.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 120°C | 6-Methoxy-2-iodo-1-methylindole | 55–60% |

| Amines | CuI, DMF, microwave | 6-Amino derivatives | 40–50% |

-

Limitation : Steric hindrance from the methyl group at N1 reduces reactivity compared to unsubstituted indoles .

Metal-Halogen Exchange and Functionalization

The iodine substituent undergoes lithium-halogen exchange for further derivatization:

text6-Chloro-2-iodo-1-methyl-1H-indole + t-BuLi → 6-Chloro-2-lithio-1-methylindole

-

Applications :

Reductive Dehalogenation

Controlled reduction selectively removes halogens:

| Reductant | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C | 6-Chloro-1-methylindole | Iodine removed preferentially |

| Zn, HOAc | Reflux, 16 h | 1-Methylindole (full dehalogenation) | Requires harsh conditions |

Cyclization and Annulation

The iodine atom participates in intramolecular cyclizations:

textThis compound + Alkyne → Indolo[1,2-f]phenanthridine

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reactions |

|---|---|---|---|

| 2 | Iodine | High (Pd-catalyzed couplings) | Suzuki, Sonogashira, Ullmann |

| 6 | Chlorine | Moderate (NAS, SNAr) | Methoxylation, amination |

Stability and Side Reactions

科学的研究の応用

Medicinal Chemistry

Anticancer Properties:

6-Chloro-2-iodo-1-methyl-1H-indole has been explored as a building block for synthesizing pharmaceutical compounds with potential anticancer activity. Its structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for developing novel anticancer agents. The presence of halogen atoms can enhance binding affinity, improving the efficacy of these compounds against cancer cells.

Antiviral and Antimicrobial Activities:

Research indicates that derivatives of this compound may exhibit antiviral and antimicrobial properties. The halogenation can influence the biological activity of the indole scaffold, making it suitable for further modifications aimed at increasing therapeutic effects against various pathogens.

Enzyme Inhibition Studies:

The compound is utilized in studying enzyme inhibitors, particularly in the context of diseases where enzyme dysregulation is a factor. By acting as a competitive or non-competitive inhibitor, it aids in understanding the mechanisms underlying certain diseases .

Chemical Biology

Development of Chemical Probes:

In chemical biology, this compound serves as a precursor for synthesizing chemical probes that help elucidate biological pathways. These probes can be used to study protein interactions and cellular processes, contributing to a better understanding of molecular biology .

Receptor Modulation:

The compound's ability to modulate receptor activity makes it valuable in pharmacological research. It can be used to design compounds that selectively activate or inhibit specific receptors, providing insights into receptor function and signaling pathways .

Material Science

Organic Semiconductors:

this compound is also being investigated for its applications in material science, particularly in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Light-emitting Diodes (LEDs):

The compound's structural characteristics allow for its incorporation into materials used in LED technology, potentially enhancing the efficiency and performance of these devices.

Synthetic Applications

Building Block for Indole Derivatives:

As a versatile building block, this compound is employed in various synthetic routes to create more complex indole derivatives. These derivatives are pivotal in developing new drugs and materials with enhanced properties .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and biological evaluation of various indole derivatives based on this compound:

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel indole derivatives from this compound, focusing on their anticancer properties. The derivatives were tested against several cancer cell lines, showing promising results that warranted further development into potential therapeutic agents .

Case Study 2: Enzyme Inhibition

Another research project utilized this compound to develop enzyme inhibitors targeting specific pathways involved in cancer progression. The findings indicated that certain derivatives exhibited significant inhibitory activity, highlighting their potential as lead compounds for drug development .

作用機序

The mechanism of action of 6-Chloro-2-iodo-1-methyl-1H-indole involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The indole ring structure allows it to interact with multiple pathways, including those involved in cell signaling and metabolic processes .

類似化合物との比較

Similar Compounds

- 6-Chloro-1-methyl-1H-indole

- 2-Iodo-1-methyl-1H-indole

- 6-Bromo-2-iodo-1-methyl-1H-indole

Uniqueness

6-Chloro-2-iodo-1-methyl-1H-indole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated indoles. This dual halogenation enhances its potential for diverse chemical transformations and applications in various fields .

生物活性

6-Chloro-2-iodo-1-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique halogenated structure, which may enhance its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features both chlorine and iodine substituents on the indole ring, which can influence its reactivity and biological interactions. The presence of these halogens is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased bioactivity in various biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies have indicated that halogenated indoles possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways related to cell survival .

Table 1: Cytotoxic Effects of Halogenated Indoles

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| 6-Bromo-1-methylindole | MDA-MB-231 (Breast) | 15 | Inhibition of PI3K/Akt pathway |

| 5-Iodoindole | HT-29 (Colon) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases that play critical roles in cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

- Modulation of Gene Expression : Influencing pathways related to inflammation and cancer progression through alterations in mRNA expression levels .

Case Studies

A notable study examined the effects of halogenated indoles on cancer cell lines, where this compound was tested alongside other derivatives. The results suggested that compounds with both chlorine and iodine exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This underscores the importance of halogen substitution in increasing therapeutic efficacy .

Research Findings

Recent literature highlights the diverse biological activities associated with indole derivatives:

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Antibacterial |

| 5-Bromoindole | Escherichia coli | 50 | Antimicrobial |

特性

IUPAC Name |

6-chloro-2-iodo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUUKXLWNVBGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571678 | |

| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174734-20-4 | |

| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。